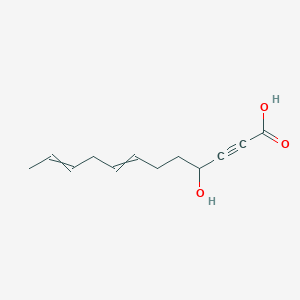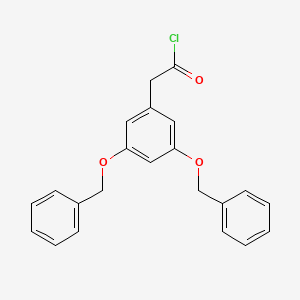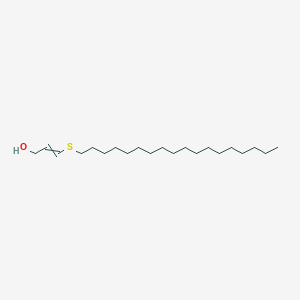![molecular formula C36H31N3 B14494089 2,4,6,8,9-Pentaphenyl-1,3,7-triazabicyclo[3.3.1]non-2-ene CAS No. 64947-54-2](/img/structure/B14494089.png)
2,4,6,8,9-Pentaphenyl-1,3,7-triazabicyclo[3.3.1]non-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6,8,9-Pentaphenyl-1,3,7-triazabicyclo[331]non-2-ene is a complex organic compound with the molecular formula C36H31N3 It is known for its unique structure, which includes a triazabicyclo nonene core with five phenyl groups attached
Métodos De Preparación
The synthesis of 2,4,6,8,9-Pentaphenyl-1,3,7-triazabicyclo[3.3.1]non-2-ene typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the triazabicyclo nonene core. Industrial production methods may vary, but they generally follow similar principles, with optimization for scale and yield.
Análisis De Reacciones Químicas
2,4,6,8,9-Pentaphenyl-1,3,7-triazabicyclo[3.3.1]non-2-ene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents, resulting in the formation of reduced products.
Substitution: The phenyl groups in the compound can undergo substitution reactions, where different substituents replace the phenyl groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,4,6,8,9-Pentaphenyl-1,3,7-triazabicyclo[3.3.1]non-2-ene has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of coordination complexes, which are important in catalysis and material science.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of advanced materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2,4,6,8,9-Pentaphenyl-1,3,7-triazabicyclo[3.3.1]non-2-ene involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. The pathways involved in its action depend on the specific application and the nature of the target molecules.
Comparación Con Compuestos Similares
2,4,6,8,9-Pentaphenyl-1,3,7-triazabicyclo[3.3.1]non-2-ene can be compared to other similar compounds, such as:
1,3,5,7-Tetramethyl-8-phenyl-2,4,6-trioxa-8-phosphaadamantane: This compound has a similar tricyclic structure but differs in the presence of phosphorus and oxygen atoms.
2,4,4,5,5-Pentaphenyl-1,3,2-dioxaphospholane: This compound also contains multiple phenyl groups but has a different core structure involving phosphorus and oxygen.
The uniqueness of this compound lies in its triazabicyclo nonene core and the specific arrangement of phenyl groups, which confer distinct chemical properties and reactivity.
Propiedades
Número CAS |
64947-54-2 |
|---|---|
Fórmula molecular |
C36H31N3 |
Peso molecular |
505.6 g/mol |
Nombre IUPAC |
2,4,6,8,9-pentakis-phenyl-1,3,7-triazabicyclo[3.3.1]non-2-ene |
InChI |
InChI=1S/C36H31N3/c1-6-16-26(17-7-1)32-31-33(27-18-8-2-9-19-27)38-36(30-24-14-5-15-25-30)39(34(31)28-20-10-3-11-21-28)35(37-32)29-22-12-4-13-23-29/h1-25,31-35,37H |
Clave InChI |
JGBSUOYPKCRDIC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2C3C(N=C(N(C3C4=CC=CC=C4)C(N2)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[2-(Triethylsilyl)ethyl]sulfanyl}ethan-1-amine](/img/structure/B14494012.png)
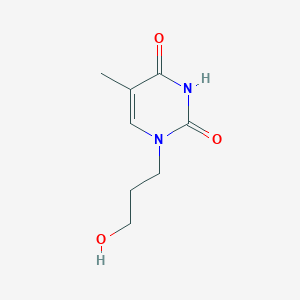
![7,8-Dichlorobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14494031.png)
![[(1-Bromohexan-2-YL)selanyl]benzene](/img/structure/B14494037.png)
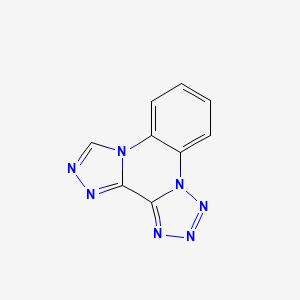
![Ethyl [dimethyl(3-methylphenyl)silyl]acetate](/img/structure/B14494051.png)
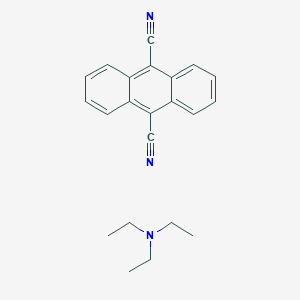
![3,3-Dichloro-1-phenylspiro[aziridine-2,9'-fluorene]](/img/structure/B14494056.png)



